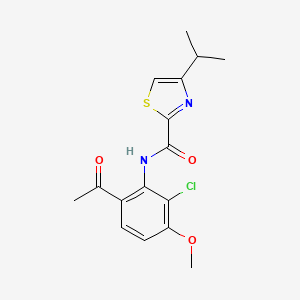
N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide
Cat. No. B8585443
Key on ui cas rn:
923289-37-6
M. Wt: 352.8 g/mol
InChI Key: WPFJHHFIIUGIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09353100B2
Procedure details


Compound 217d was synthesized from compounds 201g and 214 as a beige solid in 69% yield, according to the procedure as described for compound 217a. MS (ESI, EI+): m/z=354 (MH+).



Name
Yield
69%
Identifiers


|
REACTION_CXSMILES
|
NC1C=C([Cl:8])C(OC)=CC=1C(=O)C.C(C1N=C(C(Cl)=O)SC=1)(C)C.[C:25]([C:28]1[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[CH:30][C:29]=1[NH:36][C:37]([C:39]1[S:40][CH:41]=[C:42]([CH:44]([CH3:46])[CH3:45])[N:43]=1)=[O:38])(=[O:27])[CH3:26]>>[C:25]([C:28]1[C:29]([NH:36][C:37]([C:39]2[S:40][CH:41]=[C:42]([CH:44]([CH3:46])[CH3:45])[N:43]=2)=[O:38])=[C:30]([Cl:8])[C:31]([O:34][CH3:35])=[CH:32][CH:33]=1)(=[O:27])[CH3:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)OC)C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)OC)NC(=O)C=1SC=C(N1)C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=CC=C(C(=C1NC(=O)C=1SC=C(N1)C(C)C)Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
